1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
The compound 1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone features a benzothiazole core substituted with a methoxy group at the 4-position, connected via an ether linkage to an azetidine ring. The azetidine is further functionalized with a thiophene-substituted ethanone moiety.
Properties
IUPAC Name |
1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-5-2-6-14-16(13)18-17(24-14)22-11-9-19(10-11)15(20)8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECHKFMAYJYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multi-step processes:
Formation of Benzothiazole Derivative
Reaction: : 4-methoxybenzoic acid with 2-aminothiophenol.
Conditions: : Acidic medium, typically using polyphosphoric acid.
Azetidine Ring Construction
Reaction: : Introduction of the azetidine ring through cyclization.
Conditions: : High temperature, often with catalysts like palladium.
Final Coupling Reaction
Reaction: : Coupling the benzothiazole and azetidine derivatives with thiophene-2-carboxylic acid.
Conditions: : Use of coupling agents like EDCI or DCC in the presence of a base such as DIPEA.
Industrial Production Methods
Scaling up to industrial production typically requires optimization of these reactions for yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Reduction: : Possible reduction of the ketone group to alcohol using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mild conditions, and acidic or neutral media.
Reduction: : Lithium aluminum hydride or sodium borohydride, usually in an inert solvent like THF.
Substitution: : Various halogenating agents, under conditions specific to the substituent being introduced.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Substituted benzothiazole or thiophene derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Catalysis: : Components may act as ligands in metal-catalyzed reactions.
Biology
Biochemical Probes: : Used to study enzyme activities, given its reactive nature.
Fluorescent Tags: : Modified versions can serve as fluorescent markers.
Medicine
Pharmacology: : Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Drug Delivery: : Potential use in the creation of drug delivery systems.
Industry
Material Science: : Possible applications in creating new materials with unique electronic or photonic properties.
Agrochemicals: : Investigated for potential use as an agrochemical agent.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism varies by application. In pharmacological contexts, it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. For instance, its benzothiazole component can intercalate with DNA, disrupting replication processes in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s closest structural analogue, Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS: 1396870-36-2), shares the azetidine-benzothiazole backbone but differs in two critical aspects:
Substituent on Benzothiazole: The target compound has a 4-methoxy group, whereas the analogue has a 4-methyl group.
Terminal Functional Group: The target compound terminates in a thiophene-ethanone moiety, while the analogue features a methanone group directly linked to a second benzothiazole. The thiophene’s aromaticity and sulfur atom may confer distinct electronic and steric properties, influencing binding interactions in biological systems .
Table 1: Structural Comparison
| Compound | Benzothiazole Substituent | Terminal Group | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| Target Compound | 4-Methoxy | Thiophen-2-yl ethanone | C₁₇H₁₆N₂O₃S₂ | ~360.45 |
| Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone | 4-Methyl | Benzothiazole-methanone | C₁₉H₁₅N₃O₂S₂ | 381.47 |
Comparison with Analogues:
- Benzothiazole Thioureas (): Utilize aryl isothiocyanates and amines, highlighting divergent synthetic routes compared to the target’s ether and ethanone linkages .
Biological Activity
The compound 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes an azetidine ring and thiazole moieties. The presence of a methoxy group and various aromatic systems suggests potential for diverse biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The structure features an azetidine ring linked to a thiophene and a benzo[d]thiazole moiety, which are significant in pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃S₂ |
| Molecular Weight | 346.4 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds with similar structures to 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit significant antimicrobial properties. For instance, related azetidinones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that derivatives of the benzo[d]thiazole scaffold can exhibit cytotoxic effects against cancer cell lines. For example, compounds containing thiophene and thiazole moieties have demonstrated promising results in inhibiting the growth of human breast cancer cells (MCF7), with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
The exact mechanism of action for 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterases (PDE3 and PDE4), leading to increased levels of cyclic nucleotides that modulate various signaling pathways .
- Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone :
- Antibacterial Assays : A study evaluated the antibacterial activity of various azetidinones against Mycobacterium tuberculosis using disc diffusion methods, revealing substantial inhibition at concentrations as low as 10 µg/mL .
- Cytotoxicity Testing : In vitro assays on MCF7 cells indicated that certain derivatives exhibited cytotoxicity with IC50 values ranging from 9.5 to 10.5 µM, suggesting potential for further development as anticancer agents .
- Mechanistic Studies : Molecular docking analyses have provided insights into how these compounds interact with target proteins, highlighting potential binding sites that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
